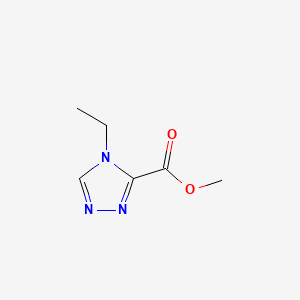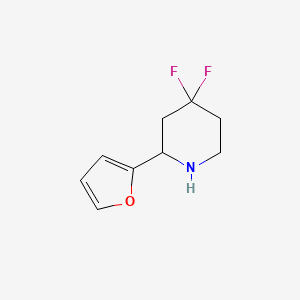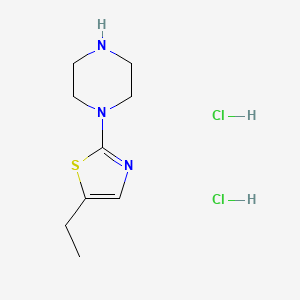![molecular formula C13H22N2O2 B6610985 tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate CAS No. 2855959-98-5](/img/structure/B6610985.png)
tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate, also known as TB-ABCPC, is a novel, highly active small molecule that has been studied for its potential applications in medicinal and synthetic chemistry. TB-ABCPC is a bicyclic compound with a tert-butyl group attached to the nitrogen atom of the azetidine ring. The compound has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, TB-ABCPC has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Aplicaciones Científicas De Investigación
Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate has been studied extensively for its potential applications in medicinal and synthetic chemistry. In particular, this compound has been shown to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, this compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been shown to interact with various cellular targets, including nuclear receptors, protein kinases, and transcription factors.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, the compound has been found to possess a variety of biochemical and physiological effects, such as the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate has several advantages for laboratory experiments. First, the compound is relatively stable, allowing for the synthesis and storage of the compound for extended periods of time. Second, the compound is relatively easy to synthesize, making it a convenient and cost-effective option for laboratory experiments. Finally, the compound has a wide range of biological activities, making it an attractive option for studying the effects of small molecules on various cellular processes.
However, there are some limitations of this compound for laboratory experiments. First, the compound is relatively expensive and difficult to obtain in large quantities. Second, the compound is not water-soluble, making it difficult to dissolve in aqueous solutions. Finally, the compound has a relatively short half-life, making it difficult to study its long-term effects.
Direcciones Futuras
Given its wide range of biological activities and potential therapeutic applications, tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate has a number of potential future directions. First, further research could be conducted to explore the compound’s potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurological disorders. Second, further research could be conducted to explore the compound’s potential as a tool for studying the effects of small molecules on various cellular processes. Finally, further research could be conducted to explore the compound’s potential as a tool for drug discovery and development.
Métodos De Síntesis
Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate can be synthesized via a variety of methods, including condensation reactions, cyclization reactions, and nucleophilic substitution reactions. The most common method of synthesis involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with a dialkyl amine in the presence of a base. This reaction results in the formation of the bicyclic azetidine ring, which is then converted to this compound through the addition of a tert-butyl group.
Propiedades
IUPAC Name |
tert-butyl 3-(3-amino-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-11(2,3)17-10(16)15-4-9(5-15)12-6-13(14,7-12)8-12/h9H,4-8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKHLXSGQYBNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)





![2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid](/img/structure/B6610958.png)




amine](/img/structure/B6610979.png)

![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
